



An In-depth Technical Guide to 1-Palmitoylpropanediol-3-phosphocholine

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Compound of Interest

1-Palmitoyl-propanediol-3phosphocholine

Cat. No.:

B3055965

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Disclaimer: Information specifically pertaining to **1-Palmitoyl-propanediol-3-phosphocholine** is limited in publicly available scientific literature. This guide provides the available data for this specific compound and, for comparative and contextual purposes, includes more extensive data from the closely related and well-studied compound, **1-Palmitoyl-sn-glycero-3-phosphocholine**. The structural differences between these molecules are significant and likely result in different biological properties.

Introduction

1-Palmitoyl-propanediol-3-phosphocholine is a synthetic phospholipid. It belongs to the broader class of lysophospholipids, which are characterized by a single acyl chain attached to a backbone. The defining feature of this molecule is its 1,3-propanediol backbone, which distinguishes it from the more common lysophosphatidylcholines (LPCs) that are based on a glycerol backbone.

The key structural difference is the absence of a hydroxyl group at the C-2 position of the backbone. In its glycerated counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine, this sn-2 hydroxyl group is a critical site for esterification by lysophosphatidylcholine acyltransferases (LPCATs), allowing it to be remodeled back into phosphatidylcholine in a process known as the Lands cycle. The absence of this hydroxyl group in the propanediol version implies a significantly different metabolic fate and, consequently, potentially distinct biological activities.



This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the known structural and chemical properties of **1-Palmitoyl-propanediol-3-phosphocholine** and providing detailed information on its better-understood glycerated analog to offer a foundational understanding.

Structure and Properties

The structure consists of a palmitic acid chain esterified to the first hydroxyl group of a 1,3-propanediol molecule, with a phosphocholine headgroup attached to the third position.

Properties of 1-Palmitoyl-propanediol-3-phosphocholine

Data for this specific compound is sparse. The following table summarizes the available information.

Property	Value	Source
CAS Number	68124-68-5	[1]
Molecular Formula	C24H50NO6P	[1]
Molecular Weight	479.6 g/mol	[1]

Properties of 1-Palmitoyl-sn-glycero-3-phosphocholine (for comparison)

The following data is for the related glycerol-based compound, 1-Palmitoyl-sn-glycero-3-phosphocholine (CAS Number: 17364-16-8), which is often referred to as 16:0 Lyso-PC.



Property	Value	Source
Molecular Formula	C24H50NO7P	[2]
Molecular Weight	495.6 g/mol	[2]
IUPAC Name	[(2R)-3-hexadecanoyloxy-2- hydroxypropyl] 2- (trimethylazaniumyl)ethyl phosphate	[2]
Physical Description	Solid / Powder	[3]
Storage Temperature	-20°C	[3]
XLogP3	5.6	[2]
Topological Polar Surface Area	105 Ų	[2]
Heavy Atom Count	33	[2]

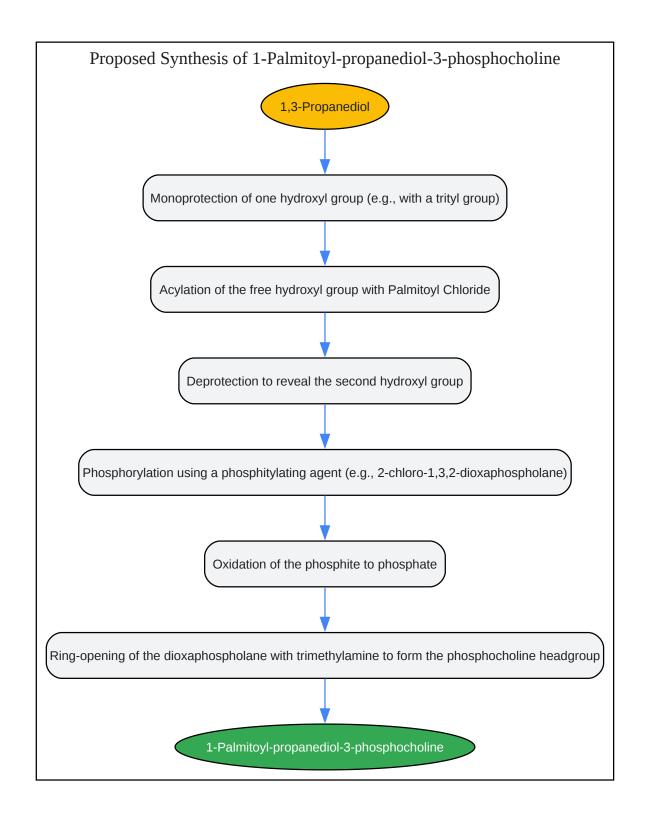
Experimental Protocols

As no specific experimental protocols for **1-Palmitoyl-propanediol-3-phosphocholine** were found, this section outlines a plausible synthetic methodology based on general organophosphorus chemistry and provides established analytical methods for related lysophospholipids.

Proposed Synthesis Workflow

A potential synthetic route could involve a multi-step process starting from 1,3-propanediol. The workflow would require careful protection and deprotection of hydroxyl groups to ensure regionselectivity.





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A plausible synthetic workflow for **1-Palmitoyl-propanediol-3-phosphocholine**.



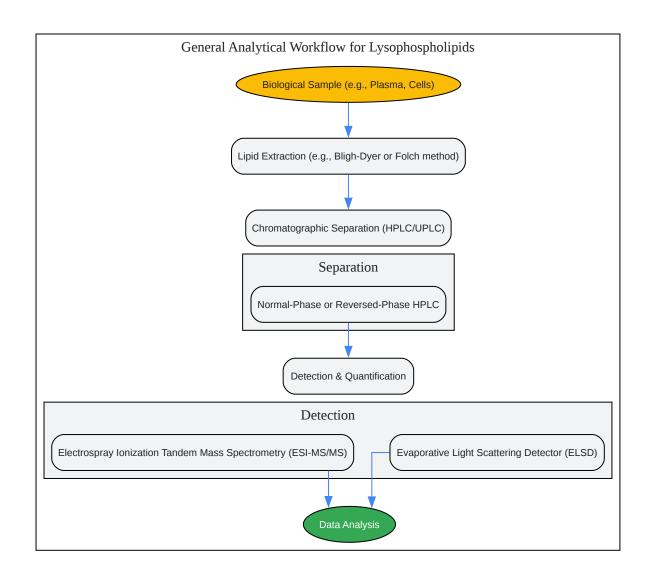
Methodology Details:

- Monoprotection: 1,3-propanediol is reacted with a protecting group reagent (e.g., trityl
 chloride) in the presence of a base (e.g., pyridine) to selectively protect one primary hydroxyl
 group.
- Acylation: The resulting mono-protected diol is then acylated at the free hydroxyl position using palmitoyl chloride in an inert solvent with a base to neutralize the HCl byproduct.
- Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for a trityl group) to yield 1-palmitoyl-1,3-propanediol.
- Phosphorylation & Choline Addition: The final step involves forming the phosphocholine headgroup. This can be achieved using various phosphoramidite or phosphorylation reagents, followed by reaction with choline, or a more direct approach using a reagent like 2chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine.
 Purification at each step would likely be performed using column chromatography.

Analytical Workflow

The analysis and quantification of this compound can be achieved using methods established for lysophosphatidylcholines. A general workflow for sample analysis from a biological matrix is presented below.





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A typical workflow for the analysis of lysophospholipids from biological samples.

Methodology Details:



- Lipid Extraction: Total lipids are extracted from the sample matrix using established methods like the Bligh-Dyer or Folch procedure, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.
- Chromatographic Separation: The lipid extract is separated using High-Performance Liquid Chromatography (HPLC). A normal-phase silica column can be used with a gradient elution system. For example, a mobile phase gradient of chloroform/methanol/water/ammonia can effectively separate different lipid classes.[4]
- Quantification and Identification:
 - Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for high-sensitivity and high-throughput quantification. For lysophosphatidylcholines, precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 is a common method for identification and quantification.
 [5][6]
 - Evaporative Light Scattering Detector (ELSD): ELSD can be used as a universal detector for lipids when MS is not available, though it offers lower sensitivity and a non-linear response that requires careful calibration.[4]

Biological Activity and Signaling Pathways

Note: The biological activity described in this section is based on studies of 1-Palmitoyl-sn-glycero-3-phosphocholine. The absence of the C-2 hydroxyl group in **1-Palmitoyl-propanediol-3-phosphocholine** would prevent its reacylation into a diacyl-phospholipid via the Lands cycle, suggesting its biological actions and metabolism may differ significantly.

Known Activities of Glycerol-Based Lysophosphatidylcholines (LPCs)

1-Palmitoyl-sn-glycero-3-phosphocholine is not merely a metabolic intermediate but a potent bioactive lipid with a wide range of signaling functions, many of which are pro-inflammatory.[7]

 Inflammation and Atherosclerosis: LPCs are a major component of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis. They can



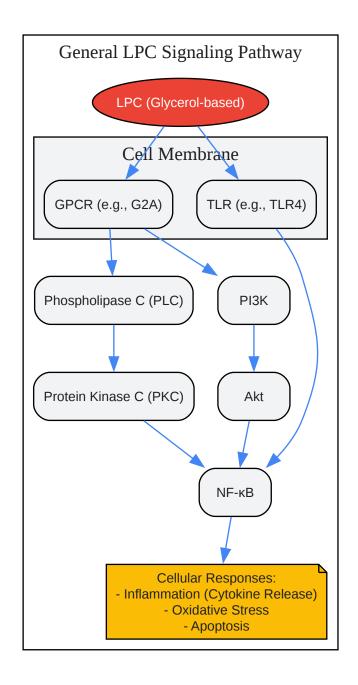
induce the expression of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules on endothelial cells, promoting monocyte recruitment to the arterial wall.[7][8][9]

- Cell Signaling: LPCs can activate multiple signaling pathways. They are known to interact with G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs).[10]
 Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), PI3K/Akt, and MAP kinases (e.g., ERK1/2).[9][11]
- Immune System Modulation: LPCs can modulate the function of various immune cells. For example, they can potentiate the activation of T-lymphocytes and stimulate monocyte chemotaxis.[11][12]

General Signaling Pathway for Lysophosphatidylcholines

The following diagram illustrates a generalized signaling pathway initiated by LPCs in a target cell, such as an endothelial cell.





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Generalized signaling cascade initiated by glycerol-based LPCs.[9][10][11]

Conclusion

1-Palmitoyl-propanediol-3-phosphocholine is a synthetic phospholipid of interest due to its structural analogy to the biologically active lysophosphatidylcholines. However, there is a significant gap in the scientific literature regarding its specific physical, chemical, and biological properties. The critical structural difference—the lack of a C-2 hydroxyl group—distinguishes it



from 1-Palmitoyl-sn-glycero-3-phosphocholine and renders it an unsuitable substrate for key enzymes in phospholipid remodeling pathways like the Lands cycle. This suggests its metabolism and biological functions could be novel.

The protocols and data presented in this guide, drawn from its well-characterized glycerated analog, provide a solid foundation for researchers. However, any experimental design or interpretation of results should proceed with the explicit understanding that this propanediol-based lipid is a distinct chemical entity. Further research is essential to characterize this molecule and elucidate its potential roles in cell biology and pharmacology.

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